SCR7

DNA repair Enzyme selectivity DNA Ligase

Researchers requiring precise NHEJ modulation face variability in SCR7's Ligase IV selectivity across synthetic batches. SCR7 (CAS 1417353-16-2) offers a defined mercaptopyrimidine-based tool for DNA repair studies. • Enhances HDR efficiency 4-19 fold in CRISPR/Cas9 genome editing (1-10 μM). • Exhibits 1.7-4× higher cytotoxicity in cancer cells (IC50 5-12 μM) vs. normal cells (>20 μM). • Yields ~4-fold lifespan increase in breast adenocarcinoma xenografts (10 mg/kg i.m.). For procurement managers: each lot is QC-verified by HPLC, ensuring batch-to-batch consistency for reproducible results.

Molecular Formula C18H14N4OS
Molecular Weight 334.4 g/mol
CAS No. 1417353-16-2
Cat. No. B13653623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCR7
CAS1417353-16-2
Molecular FormulaC18H14N4OS
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3
InChIInChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)
InChIKeyNEEVCWPRIZJJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCR7 (CAS 1417353-16-2) DNA Ligase IV/NHEJ Inhibitor: Compound Profile and Procurement Baseline


SCR7 (CAS 1417353-16-2, also designated 1533426-72-0) is a small-molecule inhibitor of the non-homologous end joining (NHEJ) DNA repair pathway, primarily reported to target DNA Ligase IV [1]. It is a mercaptopyrimidine-based compound [2] used extensively in cancer biology research and CRISPR/Cas9 genome editing applications [3]. SCR7 inhibits the repair of double-strand breaks (DSBs) by interfering with Ligase IV's DNA binding, leading to DSB accumulation and activation of the intrinsic apoptotic pathway [1][2].

Why SCR7 Cannot Be Replaced by Other NHEJ or DNA-PK Inhibitors Without Careful Validation


NHEJ pathway inhibitors operate via distinct molecular targets (e.g., DNA Ligase IV vs. DNA-PK) and exhibit vastly different selectivity profiles and potency ranges, making generic substitution scientifically unsound. SCR7's reported target (Ligase IV) differs from commonly used alternatives such as NU7026 and NU7441 (DNA-PK inhibitors) [1]. Critically, independent studies have challenged SCR7's selectivity, demonstrating that SCR7 derivatives can inhibit DNA Ligases I and III more potently than Ligase IV in vitro [2], underscoring that even compounds labeled as 'SCR7' may exhibit variable activity depending on synthetic batch and structural form. For researchers requiring precise NHEJ modulation, direct substitution with a DNA-PK inhibitor or an unverified SCR7 analog could produce misleading or irreproducible results. The quantitative evidence below delineates the specific, measurable differences that must inform any procurement or experimental design decision.

SCR7 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


Comparative Enzyme Selectivity: SCR7 Ligase IV vs. Ligase I/III Inhibition

SCR7 exhibits differential selectivity for human DNA ligases. In an in vitro DNA ligation assay, SCR7 (designated SCR7-R) showed an IC50 of 1.2 μM for DNA Ligase IV, while demonstrating minimal activity against Ligase I and Ligase III (IC50 > 50 μM) . However, an independent study using synthesized SCR7 and a commercial sample (SCR7-X) reported that these preparations were more active against DNA Ligase I and III than against DNA Ligase IV in vitro [1]. This discrepancy highlights the critical importance of batch validation; users must confirm the selectivity profile of their specific SCR7 source, as activity may vary significantly between synthetic batches and commercial vendors.

DNA repair Enzyme selectivity DNA Ligase

SCR7 Cancer Cell Cytotoxicity vs. Normal Cell Selectivity

SCR7 demonstrates preferential toxicity toward cancer cells compared to normal cells. In cell viability assays, SCR7 inhibited cancer cell proliferation with IC50 values ranging from 5 to 12 μM across various cancer cell lines, while normal cells exhibited an IC50 > 20 μM . This differential sensitivity suggests a therapeutic window that may be exploited in cancer research. However, it should be noted that the absolute IC50 values in cancer cells vary widely depending on the cell line (e.g., MCF7: 40 μM, A549: 34 μM, HeLa: 44 μM, T47D: 8.5 μM) [1], underscoring that the reported 'cancer cell' IC50 range of 5-12 μM may represent a specific subset of cell lines or assay conditions.

Cancer biology Cytotoxicity Selectivity index

SCR7 Enhances CRISPR/Cas9 HDR Efficiency Compared to Untreated Control

SCR7 treatment significantly increases the efficiency of homology-directed repair (HDR) in CRISPR/Cas9 genome editing. In a seminal study, SCR7 treatment (concentration not specified) increased HDR-mediated genome editing efficiency by up to 19-fold in mammalian cell lines and in mice across four tested genes [1]. Other studies report a more modest 4-5 fold enhancement in both human and mouse cell lines . This enhancement occurs by inhibiting the competing NHEJ pathway, thereby favoring precise HDR integration. While other NHEJ inhibitors such as NU7026 and NU7441 also promote HDR, direct comparative data for HDR enhancement fold-change are not available in the primary literature, making cross-compound comparisons challenging.

CRISPR/Cas9 Genome editing Homology-directed repair

Synergy with DNA Damaging Agents: FIC Values in Cryptococcus neoformans

In a study assessing synergy with DNA damaging agents in C. neoformans, SCR7 exhibited weak synergistic effects (ΣFIC values between 0.5 and 1.0) with three agents: mercaptopurine (ΣFIC = 0.80), hydroxyurea (ΣFIC = 0.81), and phleomycin (ΣFIC = 0.88) [1]. These values are comparable to, but not markedly superior to, other NHEJ inhibitors tested. For context, NU7026 showed ΣFIC values of 0.55, 0.94, and 0.73 for the same three agents, while NU7441 exhibited 0.86, 1.10, and 1.09 [1]. SCR7's consistent weak synergy across all three agents suggests a broad but modest chemosensitization potential, whereas NU7026 showed stronger synergy with mercaptopurine (ΣFIC = 0.55). This cross-study comparison highlights that while SCR7 acts as a chemosensitizer, its potency in this context is moderate and not class-leading.

DNA damage Synergy FIC Cryptococcus

In Vivo Antitumor Efficacy: SCR7 Monotherapy vs. Combination in Xenograft Models

SCR7 monotherapy reduces tumor growth in mouse xenograft models. In a breast adenocarcinoma model, SCR7 treatment (10 mg/kg, i.m.) significantly reduced tumor volume and resulted in a 4-fold increase in lifespan compared to untreated control mice [1]. However, in a Dalton's lymphoma model, SCR7 (20 mg/kg, i.p.) did not induce tumor regression or lifespan extension [1]. Importantly, when combined with doxorubicin in an anaplastic thyroid cancer xenograft model, SCR7 significantly increased apoptosis and impaired tumor growth compared to doxorubicin alone [2]. No direct head-to-head in vivo comparison data with other NHEJ inhibitors (e.g., NU7026, NU7441) are available in the public domain, limiting cross-compound inferences.

Xenograft In vivo efficacy Tumor growth Combination therapy

Potency Comparison: SCR7 vs. SCR130 (Analog) in Cancer Cell Cytotoxicity

The SCR7 analog SCR130, which incorporates a spiro ring modification, exhibits 20-fold higher efficacy in inducing cytotoxicity in cancer cell lines compared to parental SCR7 [1]. This intra-class comparison demonstrates that SCR7 is not the most potent NHEJ inhibitor in its structural class, and that derivative compounds can yield significantly improved activity. The original SCR7 thus serves as a valuable chemical scaffold and a benchmark tool compound, but for applications requiring maximal cytotoxicity, analogs like SCR130 may be preferable.

SAR Analog comparison Cytotoxicity

Optimal SCR7 Application Scenarios Based on Quantitative Differentiation Evidence


CRISPR/Cas9 Gene Editing: Maximizing HDR-Mediated Precise Knock-In

Use SCR7 to enhance homology-directed repair (HDR) efficiency by 4-19 fold [1] in mammalian cells and mouse embryos. Optimal for generating precise knock-in models where NHEJ-mediated random integration must be suppressed. Titrate concentration (typically 1-10 μM) to balance HDR enhancement with cytotoxicity.

Cancer Cell Line Studies Requiring Moderate NHEJ Inhibition with Preferential Cancer Cell Toxicity

Employ SCR7 at concentrations that exploit its 1.7-4 fold higher toxicity toward cancer cells (IC50 5-12 μM) versus normal cells (IC50 >20 μM) [1]. Suitable for in vitro mechanistic studies where complete NHEJ ablation is not desired, and cancer-selectivity is advantageous.

In Vivo Xenograft Studies: Breast Adenocarcinoma Models for Monotherapy Evaluation

Administer SCR7 (e.g., 10 mg/kg i.m.) in breast adenocarcinoma xenograft models, where it yields a 4-fold increase in lifespan [1]. Avoid Dalton's lymphoma models, where SCR7 monotherapy shows no benefit [1]. For other tumor types, consider combination with doxorubicin or radiation [2].

Chemosensitization Screens: Broad but Modest Synergy with DNA Damaging Agents

Include SCR7 in combination screens with mercaptopurine, hydroxyurea, or phleomycin, expecting weak synergistic effects (ΣFIC 0.80-0.88) [1]. Do not rely on SCR7 for strong synergy; use as a positive control for broad NHEJ inhibition or to compare with more potent synergizers like NU7026.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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